molecular formula C17H20N4O B12627639 Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl-

Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl-

Cat. No.: B12627639
M. Wt: 296.37 g/mol
InChI Key: FDKJLUOOFWBTDY-UHFFFAOYSA-N
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Description

Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[222]oct-3-yl-3,4-dihydro-1-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the condensation of a pyrazole derivative with an isoquinoline derivative. This intermediate is then subjected to further cyclization and functionalization steps to yield the final compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties .

Biology

In biology, it has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, it has shown promise as a therapeutic agent. Studies have indicated its potential in treating various diseases, including cancer and neurological disorders .

Industry

In industry, it is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in electronics and materials science .

Mechanism of Action

The mechanism of action of Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl- apart from these similar compounds is its unique ring structure and functional groups.

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

6-(1-azabicyclo[2.2.2]octan-3-yl)-2-methyl-2,3,6-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-7-one

InChI

InChI=1S/C17H20N4O/c1-19-14-4-2-3-12-16(14)13(18-19)9-21(17(12)22)15-10-20-7-5-11(15)6-8-20/h2-4,11,15H,5-10H2,1H3

InChI Key

FDKJLUOOFWBTDY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC3=C2C(=N1)CN(C3=O)C4CN5CCC4CC5

Origin of Product

United States

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